

Comparative Guide to Validating Caspofungin Activity in a Murine Model of Candidiasis

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Compound of Interest

Compound Name: Caspofungin acetate

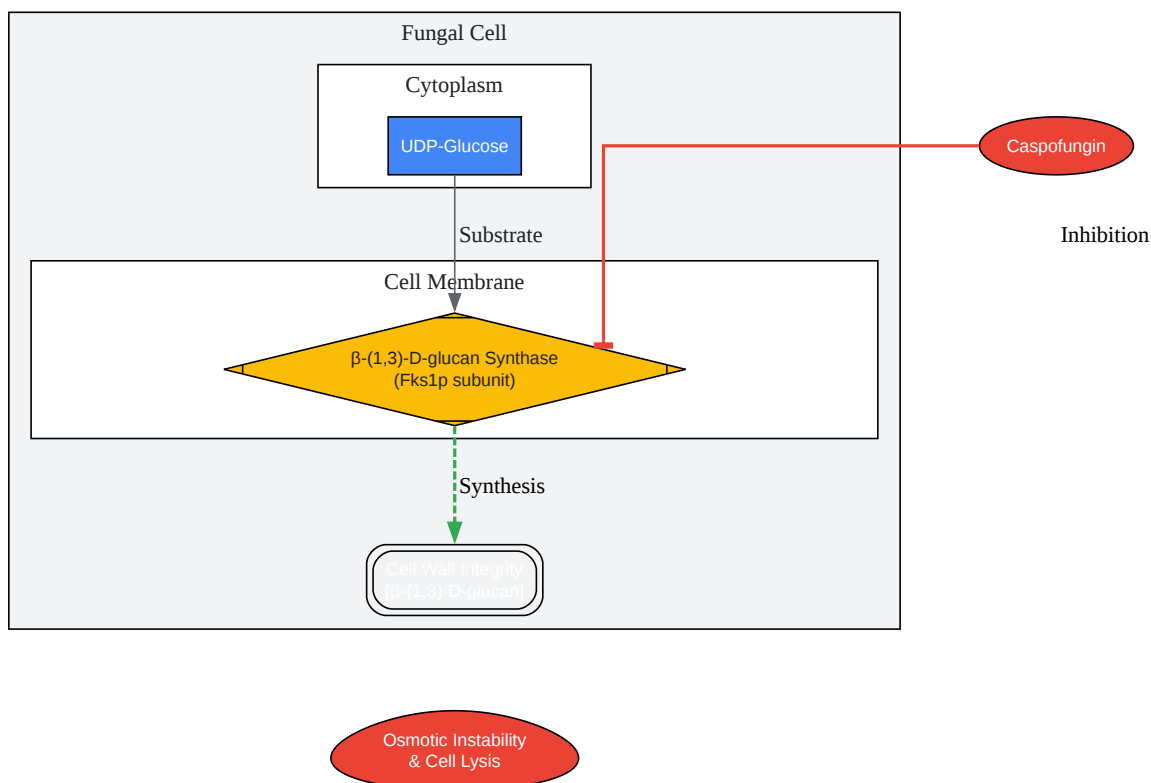
Cat. No.: B8081734

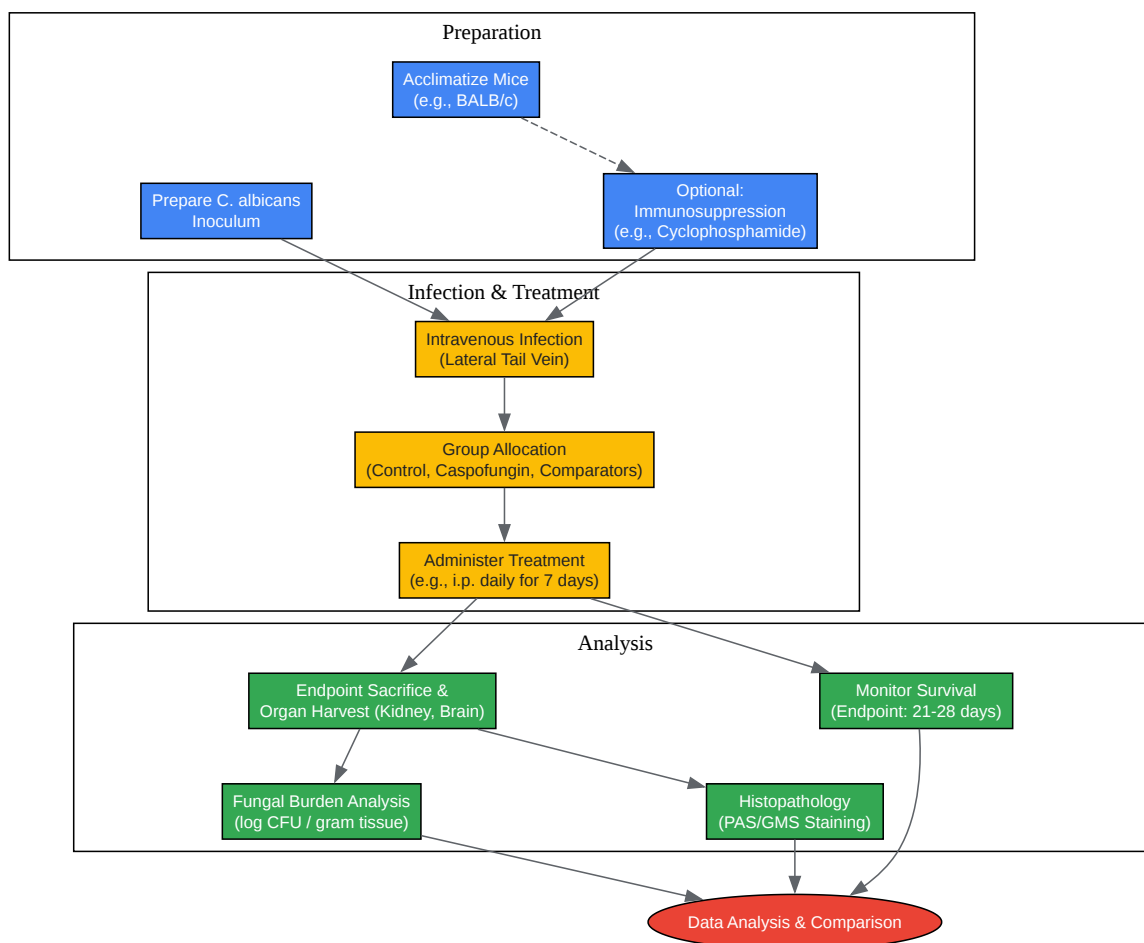
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This guide provides a comprehensive comparison of caspofungin's in vivo efficacy against other antifungal agents in a murine model of disseminated candidiasis. It includes detailed experimental protocols, comparative data from key studies, and visualizations to support researchers, scientists, and drug development professionals in designing and interpreting preclinical studies.

Mechanism of Action: Targeting the Fungal Cell Wall

Caspofungin is a member of the echinocandin class of antifungal drugs.^[1] Its mechanism of action is highly specific to fungi, offering a significant therapeutic advantage.^[1] Caspofungin non-competitively inhibits the β -(1,3)-D-glucan synthase enzyme complex, specifically targeting the Fks1p subunit.^{[1][2]} This enzyme is essential for the synthesis of β -(1,3)-D-glucan, a critical polysaccharide that provides structural integrity to the fungal cell wall.^{[2][3]} By blocking its production, caspofungin compromises the cell wall, leading to osmotic instability, cell lysis, and ultimately, fungal cell death.^{[1][3]} This targeted action is fungicidal against most *Candida* species.^[1] Since mammalian cells lack a cell wall and β -(1,3)-D-glucan, caspofungin exhibits selective toxicity with a favorable safety profile.^{[1][2]}





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References

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